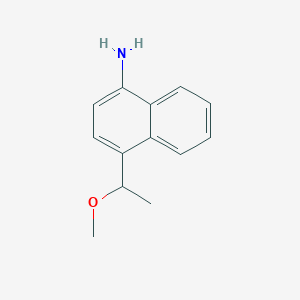

4-(1-Methoxyethyl)naphthalen-1-amine

Description

Contextualization within Naphthalene (B1677914) Derivatives and Naphthalenamines in Organic Chemistry

Naphthalene (C₁₀H₈), a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a fundamental building block in organic synthesis. nih.govchemicalbook.com Its derivatives are integral to the creation of dyes, polymers, and pharmaceuticals. nih.govwikipedia.org Naphthalenamines, which are naphthalene rings bearing an amino group (-NH₂), are a particularly important subclass. wikipedia.orgbldpharm.com The position of the amino group on the naphthalene scaffold gives rise to different isomers, such as 1-naphthylamine (B1663977) and 2-naphthylamine, each with distinct chemical reactivity and applications. wikipedia.org

The reactivity of naphthalene is greater than that of benzene towards electrophilic substitution reactions. nih.gov The introduction of substituents onto the naphthalene core can be directed to specific positions based on the nature of the existing groups and the reaction conditions. For instance, the nitration of naphthalene primarily yields 1-nitronaphthalene (B515781), which can then be reduced to 1-naphthylamine. wikipedia.org Further functionalization of the naphthalenamine structure allows for the creation of a diverse array of molecules with tailored properties.

Significance of Substituted Naphthalene Scaffolds in Synthetic Methodology Development

The development of new synthetic methods for preparing polysubstituted naphthalenes is an active area of research. chemicalbook.com Controlling the regioselectivity of these substitutions is a significant challenge that drives innovation in synthetic strategies. chemicalbook.com The naphthalene scaffold provides a versatile platform for developing and testing new reactions, including C-H functionalization, cross-coupling reactions, and skeletal editing techniques. chemicalbook.com

The unique electronic and steric properties of the naphthalene system influence the course of chemical reactions, providing a rich ground for mechanistic studies. The ability to introduce a variety of functional groups at different positions on the naphthalene ring allows chemists to fine-tune the electronic and steric environment of a molecule, which is crucial for applications in materials science and medicinal chemistry. pharmacompass.com

Rationale for Academic Investigation of the 4-(1-Methoxyethyl)naphthalen-1-amine Structural Motif

The specific structural motif of This compound presents several points of interest for academic investigation. The presence of both an amino group and a methoxyethyl group on the naphthalene scaffold suggests potential for a range of chemical transformations and applications.

The amino group at the 1-position can act as a directing group in electrophilic aromatic substitution and can be readily converted into other functional groups, such as diazonium salts, which are versatile intermediates in organic synthesis. wikipedia.org The 1-methoxyethyl group at the 4-position introduces a chiral center, making the molecule a target for stereoselective synthesis and a potential chiral auxiliary or building block. The methoxy (B1213986) group itself can influence the electronic properties of the naphthalene ring system and may participate in coordination with metal catalysts.

A plausible, though not explicitly documented, synthetic route to This compound could begin with the readily available 1-naphthalenamine.

Proposed Synthetic Pathway:

Friedel-Crafts Acylation: 1-Naphthalenamine could be acetylated at the 4-position to yield 4-acetyl-1-naphthalenamine. This reaction would likely require protection of the amino group to prevent N-acetylation and to direct the acylation to the desired position.

Reduction of the Carbonyl Group: The acetyl group of 4-acetyl-1-naphthalenamine could be reduced to the corresponding alcohol, 4-(1-hydroxyethyl)naphthalen-1-amine, using a reducing agent such as sodium borohydride (B1222165).

Etherification: The resulting secondary alcohol could then be converted to the methyl ether, This compound , via a Williamson ether synthesis, for example, by treatment with a base and methyl iodide.

The investigation of this synthetic pathway and the characterization of the intermediates and the final product would provide valuable insights into the reactivity of substituted naphthalenamines.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

4-(1-methoxyethyl)naphthalen-1-amine |

InChI |

InChI=1S/C13H15NO/c1-9(15-2)10-7-8-13(14)12-6-4-3-5-11(10)12/h3-9H,14H2,1-2H3 |

InChI Key |

XXUYMYNJRXBEQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C2=CC=CC=C21)N)OC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 4 1 Methoxyethyl Naphthalen 1 Amine Analogues

Functionalization Reactions at the Naphthalene (B1677914) Ring System

The naphthalene core of 4-(1-methoxyethyl)naphthalen-1-amine analogues is amenable to a variety of functionalization reactions, allowing for the introduction of diverse chemical moieties. These reactions are crucial for synthesizing new derivatives with potentially unique properties. Methodologies often employ directing groups to control regioselectivity, targeting specific positions on the naphthalene ring system.

Amination Reactions (e.g., C-H Amination, Cross-Coupling)

The introduction of additional amino groups onto the naphthalene ring is a key transformation. This is often achieved through transition-metal-catalyzed C-H amination or cross-coupling reactions. The use of a directing group, such as a picolinamide (B142947) attached to the primary amine, is a common strategy to achieve regioselectivity. mdpi.comresearchgate.net

For instance, a highly efficient silver(I)-catalyzed C4–H amination of 1-naphthylamine (B1663977) derivatives has been developed. mdpi.com This method utilizes a picolinamide bidentate directing group and proceeds smoothly at room temperature with azodicarboxylates as the aminating agent. The reaction works well in acetone (B3395972) and notably does not require a base or an external oxidant. mdpi.com A variety of substituents on the picolinamide directing group and the naphthalene ring are tolerated, providing good to excellent yields of the 4-aminated products. mdpi.com

Similarly, palladium-catalyzed C8–H amination of 1-naphthylamine derivatives using a picolinamide directing group has been reported, offering a route to 1,8-naphthalenediamine derivatives. acs.orgfigshare.com Copper-catalyzed aryl amination has also been achieved with high turnover numbers using N-(naphthalen-1-yl)-N′-alkyl oxalamide ligands. acs.org

Table 1: Examples of C-H Amination of N-(naphthalen-1-yl)picolinamide Derivatives

| Substrate | Amine Source | Catalyst/Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-(naphthalen-1-yl)picolinamide | Diisopropyl azodicarboxylate (DIAD) | Ag₂O (10 mol%) | Acetone | Room Temp | Diisopropyl 1-(1-picolinamidonaphthalen-4-yl)hydrazine-1,2-dicarboxylate | 97 | mdpi.com |

| N-(8-methylnaphthalen-1-yl)picolinamide | Diisopropyl azodicarboxylate (DIAD) | Ag₂O (10 mol%) | Acetone | Room Temp | Corresponding 4-aminated product | 80 | mdpi.com |

| N-(naphthalen-1-yl)picolinamide | Dibenzyl azodicarboxylate (DBAD) | Ag₂O (10 mol%) | Acetone | Room Temp | Corresponding 4-aminated product | 83 | mdpi.com |

| N-(naphthalen-1-yl)picolinamide | Morpholine | Pd(OAc)₂ (5 mol%), Ag₂CO₃ | Toluene | 120 °C | N-(8-(morpholino)naphthalen-1-yl)picolinamide | 85 | acs.org |

Carboxylation and Esterification Reactions

Direct carboxylation of the naphthalene ring can be achieved, again often relying on directing group strategies. A copper-catalyzed C4-carboxylation of 1-naphthylamide derivatives has been reported. researchgate.net This method uses picolinamide as a bidentate directing group and employs carbon tetrabromide (CBr₄) and methanol (B129727) (MeOH) to generate the carboxyl group. researchgate.net

Esterification would typically follow the carboxylation step or could potentially be achieved through palladium-catalyzed alkoxycarbonylation of suitable precursors. For instance, palladium-catalyzed synthesis of 3-arylpropionate esters from secondary benzylic ethers has been demonstrated, suggesting a possible route for transforming the 1-methoxyethyl side chain. researchgate.net

Etherification Reactions

The synthesis of naphthyl ethers, such as a methoxy (B1213986) ether on the naphthalene ring, generally proceeds from a naphthol precursor. For an analogue of this compound, this would first require the conversion of the amine group to a hydroxyl group, a transformation commonly achieved via diazotization followed by hydrolysis (Sandmeyer reaction). masterorganicchemistry.com Once the naphthol is formed, etherification can be carried out using reagents like dimethyl sulfate (B86663) or benzyl (B1604629) bromide in the presence of a base. jocpr.comyoutube.com For example, β-naphthol can be reacted with dimethyl sulfate and sodium hydroxide (B78521) to produce methyl 2-naphthyl ether (Neroline). youtube.com Another method involves reacting naphthols with benzyl bromide and triethylamine (B128534) in a micellar medium. jocpr.com

Oxidative Coupling Reactions (e.g., Photocatalytic Oxidative Coupling of Amines)

Oxidative coupling reactions provide a powerful tool for C-C and C-N bond formation. Iron(III) chloride has been used to promote the oxidative homocoupling of N-monoaryl-substituted 1-naphthylamines, leading to the formation of 1,1'-binaphthyl-4,4'-diamines (naphthidines). acs.orgnih.gov This reaction proceeds under ambient conditions in 1,2-dichloroethane (B1671644) with potassium carbonate as a base. acs.org Catalytic versions of this transformation have been explored using terminal oxidants. acs.org

Furthermore, photocatalytic methods are emerging for the oxidative coupling of arylamines. nih.gov These reactions can selectively synthesize azoaromatic compounds from various electron-rich and -deficient amines, often using iridium-based photocatalysts under an ambient air atmosphere. nih.gov Oxygen plays a crucial role in regenerating the photocatalyst in these cycles. nih.gov Electrochemical methods have also been employed for the phenothiazination of naphthylamines, creating structurally diverse N-phenylphenothiazine derivatives that can act as organophotocatalysts. nih.gov

Table 2: Iron(III)-Promoted Oxidative Homocoupling of N-Aryl-1-Naphthylamines

| Substrate (N-Aryl Group) | Oxidant/Base | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenyl | FeCl₃, K₂CO₃ | 1,2-dichloroethane | Room Temp, 2h | N,N'-diphenyl-[1,1'-binaphthalene]-4,4'-diamine | 96 | acs.org |

| 4-Methoxyphenyl | FeCl₃, K₂CO₃ | 1,2-dichloroethane | Room Temp, 2h | N,N'-bis(4-methoxyphenyl)-[1,1'-binaphthalene]-4,4'-diamine | 95 | acs.org |

| 4-Chlorophenyl | FeCl₃, K₂CO₃ | 1,2-dichloroethane | Room Temp, 2h | N,N'-bis(4-chlorophenyl)-[1,1'-binaphthalene]-4,4'-diamine | 94 | acs.org |

Hydroboration and Hydrogenation Reactions

The aromaticity of the naphthalene ring system can be reduced through hydroboration and hydrogenation reactions. A photocatalytic dearomative 1,4-hydroboration of naphthalenes has been developed using an N-heterocyclic carbene borane (B79455) (NHC-BH₃) complex. acs.org This method offers controllable regioselectivity and chemoselectivity, yielding a variety of functionalized naphthalene derivatives. acs.org

Catalytic hydrogenation of the naphthalene core, often starting from precursors like 1-nitronaphthalene (B515781), is a standard method to produce naphthylamines. nih.gov For instance, the reduction of 1-nitronaphthalene can be achieved using an iron catalyst with hydrochloric acid or through catalytic hydrogenation over nickel. nih.gov More advanced methods utilize palladium on mesoporous carbon (Pd/MC) catalysts for the hydrogenation of 1-nitronaphthalene to 1-naphthylamine, achieving high conversion and selectivity under optimized conditions of temperature and pressure. researchgate.net This catalyst demonstrates high stability and can be reused multiple times. researchgate.net

Chemical Transformations Involving the 1-Methoxyethyl Moiety

The 1-methoxyethyl side chain offers additional sites for chemical modification, primarily at the benzylic carbon. The presence of the aromatic naphthalene ring activates this position, making it susceptible to various transformations.

One of the most common reactions for alkyl side chains on aromatic rings is benzylic oxidation. libretexts.orglibretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize an alkyl group at the benzylic position to a carboxylic acid. libretexts.orglibretexts.orgmasterorganicchemistry.com This reaction requires the benzylic carbon to have at least one hydrogen atom. libretexts.orglibretexts.org For the 1-methoxyethyl group, such a reaction would likely cleave the C-C bond of the side chain, converting the benzylic carbon into a carboxylic acid group attached to the naphthalene ring. masterorganicchemistry.comyoutube.com If a less harsh oxidant is used, or if the benzylic position is further substituted, a ketone may be formed instead. masterorganicchemistry.com Recent advances in this area include metal-catalyzed, photochemical, and electrochemical methods for benzylic C-H oxidation. nih.gov

The benzylic position is also susceptible to radical halogenation, for instance using N-bromosuccinimide (NBS), which would replace the benzylic hydrogen with a bromine atom. libretexts.orgyoutube.com This introduces a good leaving group, opening pathways for subsequent nucleophilic substitution or elimination reactions. youtube.com

Furthermore, palladium-catalyzed carbonylation reactions have been shown to work on secondary benzylic ethers, such as (1-methoxyethyl)benzene. researchgate.net This reaction can lead to the formation of 3-arylpropionate esters, indicating a potential pathway to elongate and functionalize the side chain of this compound analogues. researchgate.net

Reactions at the Methoxy Group

The methoxy group within the 1-methoxyethyl substituent represents a potential site for chemical modification, primarily through cleavage to reveal a hydroxyl functionality. While specific studies on this compound are not extensively documented, analogous transformations in structurally similar aromatic ethers are well-established. Reagents such as boron tribromide (BBr₃) and hydrobromic acid (HBr) are commonly employed for the demethylation of aryl methyl ethers. For instance, the cleavage of methoxy groups on aromatic rings is a key step in the synthesis of various natural products and pharmaceutical intermediates. nih.govwikipedia.org

In a related context, the cleavage of a p-methoxyphenyl (PMP) ether at the anomeric position of carbohydrates has been demonstrated to be orthogonal to the removal of a 2-naphthylmethyl (NAP) group, highlighting the potential for selective deprotection in complex molecules. rsc.org This suggests that the methoxy group in the 4-(1-methoxyethyl) substituent could potentially be cleaved under specific conditions without affecting other parts of the molecule, although this would require careful optimization to avoid reactions at the primary amine or the naphthalene ring.

Transformations of the Ethyl Chain

The ethyl chain of the this compound analogue offers another handle for synthetic modifications. While direct transformations on this specific compound are not widely reported, general reactions of alkyl side chains on naphthalene rings provide insight into potential pathways. Intramolecular cyclization of n-alkyl side chains on naphthalenes has been observed, leading to the formation of new ring systems. scirp.org This type of reaction, driven by the interaction of the terminal methyl group with the aromatic ring, suggests that under certain conditions, the ethyl group could potentially participate in cyclization reactions. scirp.org

Furthermore, the synthesis of (R)-1-(naphthalen-1-yl)ethylamine from 1-acetonaphthone involves the transformation of a carbonyl group to an alcohol and subsequently to an amine, passing through an intermediate with a structure similar to the ethyl substituent of the title compound. google.com This indicates that the benzylic position of the ethyl group is reactive and could be a site for oxidation, reduction, or substitution reactions. For instance, benzylic oxidation could convert the ethyl group into a carbonyl, which could then undergo a variety of further transformations.

Reactivity and Derivatization of the Primary Amine Functionality

The primary amine at the 1-position of the naphthalene ring is a key center of reactivity, enabling a wide array of chemical transformations.

Amine Condensation and Derivatization Reactions

The primary amine of this compound analogues readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. libretexts.orglibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.orglibretexts.org The formation of these imine derivatives is a versatile method for introducing a wide range of substituents onto the nitrogen atom.

Various derivatization reagents are employed to modify primary amines for analytical purposes or to introduce specific functionalities. Reagents like naphthalene-2,3-dicarboxaldehyde (NDA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and phenylisothiocyanate (PITC) are commonly used for the pre-column derivatization of amino acids and other primary amines for HPLC analysis. nih.govnih.gov These reactions introduce chromophoric or fluorophoric groups, enhancing detection sensitivity. nih.govnih.gov For example, 4-amino-1,8-naphthalimide (B156640) derivatives are synthesized through the condensation of the corresponding anhydride (B1165640) with amines, followed by substitution reactions. nih.gov

| Reagent | Product Type | Reaction Conditions | Reference |

| Aldehydes/Ketones | Imine (Schiff Base) | Acid catalysis | libretexts.orglibretexts.org |

| Naphthalene-2,3-dicarboxaldehyde (NDA) | Fluorescent isoindole derivative | Reaction with a nucleophile (e.g., β-mercaptoethanol) | nih.gov |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | FMOC-protected amine | Mildly basic conditions | nih.gov |

| Phenylisothiocyanate (PITC) | Phenylthiourea derivative | Mildly basic conditions | nih.gov |

| 4-Chloro-1,8-naphthalic anhydride | 4-Amino-1,8-naphthalimide derivative | Condensation followed by nucleophilic substitution | nih.gov |

This table presents common derivatization reactions for primary amines, which are analogous to the reactivity expected for this compound.

Role of the Amine as a Nucleophile or Directing Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This nucleophilicity allows it to participate in a variety of substitution and addition reactions. In the context of naphthalenamine derivatives, the amine group can act as a nucleophile in reactions such as the mechanochemical amination of 1,4-naphthoquinone. rsc.org

In electrophilic aromatic substitution reactions, the amino group is a strong activating and ortho-, para-directing group. sarthaks.comdoubtnut.comchegg.comdoubtnut.com The lone pair on the nitrogen atom donates electron density to the aromatic ring through resonance, increasing the electron density at the ortho (position 2) and para (position 4) positions. sarthaks.comdoubtnut.com This makes the ring more susceptible to attack by electrophiles at these positions. For 1-naphthalenamine, substitution generally occurs at the 2- and 4-positions. However, since the 4-position is already substituted in the title compound, electrophilic attack would be directed primarily to the 2-position and to the second aromatic ring. The reactivity of naphthalene in electrophilic substitution is generally higher than that of benzene (B151609). libretexts.org

| Reaction Type | Role of Amine | Position of Substitution | Reference |

| Electrophilic Aromatic Substitution | Activating, Ortho-, Para-Director | 2- and 4-positions of the naphthalene ring | sarthaks.comdoubtnut.com |

| Nucleophilic Addition | Nucleophile | Attack on electrophilic centers (e.g., carbonyls) | libretexts.orgrsc.org |

This table summarizes the dual role of the primary amine functionality in influencing the reactivity of the naphthalenamine core.

Mechanistic Investigations of Complex Reaction Pathways

The mechanistic pathways of reactions involving naphthalenamine analogues can be complex, often involving multiple steps and reactive intermediates. For instance, the synthesis of 1-[(1,1′-biphenyl)-4-yl]naphthalene from amines derived from the Stevens rearrangement of N-[3-(naphthalen-1-yl)prop-2-yn-1-yl]-3-phenylprop-2-en-1-aminium bromides proceeds through a domino reaction involving β-elimination to form a conjugated dienyne, followed by an electrocyclic reaction to a cyclic allene (B1206475) intermediate, and finally a hydride shift. researchgate.net

The formation of imines from primary amines and carbonyl compounds proceeds through a well-established mechanism involving the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. libretexts.orglibretexts.org This is followed by proton transfer and subsequent elimination of a water molecule to yield the imine. libretexts.orglibretexts.org

In the context of biological systems, the anaerobic degradation of naphthalene has been shown to proceed through the formation of 2-naphthoic acid, followed by reduction of the aromatic ring system to initiate ring cleavage. researchgate.netnih.gov This suggests that the naphthalene core of this compound could be susceptible to biological degradation through similar pathways.

The reaction of carboranyl-containing 3-arylpropanoic acids with primary amines can lead to the formation of nido-carborane by-products through partial deboronation, highlighting the potential for the amine to induce structural changes in other parts of a molecule. mdpi.com

Advanced Spectroscopic and Structural Elucidation Methodologies in Naphthalenamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 4-(1-Methoxyethyl)naphthalen-1-amine, a combination of one-dimensional and two-dimensional NMR experiments would be essential to assign all proton and carbon signals unequivocally.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In a hypothetical analysis of this compound, one would expect to observe distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the methine proton of the ethyl group, the methyl protons of the ethyl group, the methoxy (B1213986) protons, and the amine protons. The chemical shifts (δ) and coupling constants (J) would be critical in determining the substitution pattern and the conformation of the side chain. For instance, the aromatic region would likely display a complex pattern of multiplets, while the aliphatic region would show a quartet for the methine proton and a doublet for the methyl protons of the ethyl group, coupled to each other. The methoxy group would appear as a singlet.

¹³C NMR spectroscopy probes the carbon framework of the molecule. A hypothetical spectrum for this compound would reveal signals for each unique carbon atom. The ten carbon atoms of the naphthalene ring would appear in the aromatic region, with their specific chemical shifts indicating their electronic environment. The carbons of the 1-methoxyethyl substituent—the methine, methyl, and methoxy carbons—would resonate in the aliphatic region. The chemical shifts would confirm the presence and nature of these functional groups.

To unambiguously assign the complex ¹H and ¹³C NMR spectra, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for example, between the methine and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the entire molecular structure, including the connection of the 1-methoxyethyl group to the C4 position of the naphthalene ring and the position of the amine group.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is valuable for determining the preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain insight into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) , often coupled with a soft ionization technique like Electrospray Ionization (ESI-MS) , would be used to determine the precise molecular weight of this compound. This would allow for the confident determination of its elemental formula. The fragmentation pattern observed in the MS/MS spectrum would provide further structural confirmation, showing characteristic losses of fragments such as the methoxy group or the ethyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H stretching vibrations for the primary amine group, typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, usually observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=C stretching vibrations within the aromatic naphthalene ring, appearing in the 1450-1600 cm⁻¹ region.

C-O stretching vibration of the methoxy group, which would give a strong absorption band in the 1000-1300 cm⁻¹ range.

C-N stretching vibration , typically found in the 1000-1350 cm⁻¹ region.

X-ray Crystallography for Solid-State Structure and Stereochemistry

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would also unambiguously establish the stereochemistry at the chiral center of the 1-methoxyethyl group, if the compound is enantiomerically pure. Furthermore, analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonding and π-π stacking. The crystal structure of related compounds, like (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, has been successfully determined, providing valuable insights into their conformational and intermolecular behaviors.

Chiroptical Spectroscopies for Absolute Configuration Assignment (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD) with Quantum Chemical Calculations)

The unambiguous assignment of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For chiral naphthalenamines, including this compound, chiroptical spectroscopic methods, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), coupled with quantum chemical calculations, have become indispensable tools. nih.govnih.gov These techniques provide detailed insights into the three-dimensional arrangement of atoms around a stereocenter.

The fundamental principle of chiroptical spectroscopy lies in the differential interaction of chiral molecules with left and right circularly polarized light. Enantiomers, being non-superimposable mirror images, exhibit equal but oppositely signed ECD and VCD spectra. nih.gov This characteristic allows for their differentiation and, when combined with theoretical predictions, the determination of their absolute stereochemistry.

The process of absolute configuration determination using these methods typically involves a multi-step approach:

Conformational Analysis: The first and crucial step is a thorough conformational search for the chiral molecule. This is often performed using molecular mechanics force fields (e.g., MMFF94) to identify all possible low-energy conformers. nih.gov For a molecule like this compound, rotation around the single bonds connecting the methoxyethyl group to the naphthalene core and the C-O and C-C bonds within the side chain leads to multiple possible conformations.

Geometry Optimization: The geometries of the identified conformers are then optimized using Density Functional Theory (DFT) at a suitable level of theory and basis set (e.g., B3LYP/6-31G*). osu.edu This step provides accurate geometries and relative energies of all significant conformers in the gas phase or in solution, often using a solvent model.

Spectral Calculations: For each optimized conformer, the ECD and VCD spectra are calculated. Time-Dependent Density Functional Theory (TDDFT) is the most common and reliable method for calculating ECD spectra, as it provides information about electronic transitions. nih.gov For VCD spectra, which arise from the differential absorption of left and right circularly polarized infrared light, DFT calculations of vibrational frequencies and rotational strengths are performed. nih.govnih.gov

Spectral Comparison: The calculated spectra of the individual conformers are Boltzmann-averaged according to their relative free energies to generate a final theoretical spectrum for each enantiomer (e.g., (R) and (S)). This theoretical spectrum is then compared with the experimentally measured ECD or VCD spectrum of the compound. The absolute configuration is assigned based on which calculated spectrum matches the experimental one.

Research on closely related naphthalenamine derivatives, such as 1-(1-naphthyl)ethylamine (B3023371) (NEA), has demonstrated the power of this combined experimental and computational approach. osu.edunist.gov Studies on NEA have shown that even subtle changes in the conformation of the chiral side group can lead to significant differences in the calculated CD spectra, highlighting the importance of accurate conformational analysis. nist.gov The agreement between the experimental CD spectrum and the calculated spectrum for the lowest energy conformer provides strong evidence for the absolute configuration. nist.gov

For this compound, a similar methodology would be employed. The presence of the methoxy group adds another layer of conformational flexibility that must be carefully considered in the computational analysis. The electronic transitions of the naphthalene chromophore are perturbed by the chiral center, giving rise to a characteristic ECD spectrum. Similarly, the vibrational modes involving the chiral center and the naphthalene ring will exhibit a VCD signature.

Hypothetical Research Findings for this compound:

To illustrate the application of this methodology, a hypothetical study on this compound would involve the following steps and yield data that could be presented as follows:

A conformational search would likely identify several low-energy conformers. DFT calculations would then be used to optimize their geometries and calculate their relative energies.

Table 1: Hypothetical Relative Energies of Conformers for (S)-4-(1-Methoxyethyl)naphthalen-1-amine

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | 0.00 | 65.2 |

| Conf-2 | 0.85 | 20.1 |

| Conf-3 | 1.50 | 10.5 |

| Conf-4 | 2.10 | 4.2 |

This is a hypothetical table to illustrate the expected outcome of conformational analysis.

Following the conformational analysis, the ECD and VCD spectra for each conformer would be calculated and then Boltzmann-averaged. The comparison of the experimental spectrum with the calculated spectra for the (R) and (S) enantiomers would then lead to the assignment of the absolute configuration.

Table 2: Hypothetical Comparison of Experimental and Calculated ECD Data for this compound

| Wavelength (nm) | Experimental Δɛ | Calculated Δɛ for (S)-enantiomer | Calculated Δɛ for (R)-enantiomer |

| 225 | +12.5 | +13.2 | -13.2 |

| 250 | -8.2 | -7.9 | +7.9 |

| 280 | +5.6 | +6.1 | -6.1 |

| 310 | -3.1 | -2.8 | +2.8 |

This is a hypothetical data table illustrating the comparison between experimental and calculated ECD spectra.

The excellent agreement between the signs and magnitudes of the Cotton effects in the experimental and calculated (S)-enantiomer spectra would provide strong evidence for assigning the (S)-configuration to the analyzed sample.

Computational and Theoretical Investigations of 4 1 Methoxyethyl Naphthalen 1 Amine and Analogues

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are pivotal in predicting the three-dimensional structure and electronic properties of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) has become a standard tool for investigating the structural and electronic properties of naphthalenamine derivatives due to its balance of accuracy and computational cost. researchgate.neticm.edu.pl Various functionals and basis sets are employed to suit the specific research questions.

For instance, a study on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP) , an analogue containing both methoxy (B1213986) and naphthalene (B1677914) moieties, utilized the B3LYP/6-311++G(d,p) basis set to obtain its optimized geometry. nih.govacs.orgacs.org The calculated bond lengths and angles were found to be in good agreement with experimental X-ray diffraction (XRD) data. The C-C bond lengths within the benzene (B151609) ring, ethylenic bridge, and naphthalene ring were calculated to be in the ranges of 1.395–1.395 Å, 1.578–1.349 Å, and 1.461–1.373 Å, respectively. acs.org

Similarly, the molecular structure of (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol was determined using DFT calculations at the M062X/6-311+g(d) level of theory. researchgate.net This study revealed a twisted conformation, with the naphthalene ring system inclined to the phenol (B47542) ring plane by 33.41(4)°. researchgate.net

In another study on 4-((2-Hydroxyethyl)imino)naphthalen-1(4H)-one , DFT calculations at the B3LYP/6-311++G(d,p) level indicated that the aromatic ring and the ethanolamine (B43304) moiety lie in the same plane. icm.edu.plresearchgate.net

These studies on analogues suggest that the geometry of 4-(1-methoxyethyl)naphthalen-1-amine would also be accurately predicted by DFT methods, likely showing a non-planar arrangement of the methoxyethyl group relative to the naphthalene ring.

Table 1: Selected Calculated Vibrational Frequencies for Naphthalene Analogues

| Vibrational Mode | Compound | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|---|

| C-H stretching (naphthalene) | 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone | 3078, 3063, 3053, 3049, 3041, 3037 | 3071 (FT-Raman), 3038 (FT-IR) | nih.gov |

| C-H in-plane bending (naphthalene) | 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone | 1412, 1370, 1151, 1144, 1124 | 1368 (FT-Raman), 1369 (FT-IR) | nih.gov |

| CH₃ stretching (methoxy group) | 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone | 2888, 2945, 3013 | 2833, 2945, 3014 (FT-Raman) | nih.gov |

While DFT is widely used, ab initio and semi-empirical methods also offer valuable, albeit different, levels of insight. nih.govacs.org

Ab initio methods , meaning "from the beginning," compute electronic structures from first principles without relying on experimental data. epstem.net These methods can be computationally intensive but provide a high degree of accuracy. uni-muenchen.de

Semi-empirical methods , such as AM1, PM3, and RM1, use parameters derived from experimental data to simplify calculations. uni-muenchen.deuomustansiriyah.edu.iqresearchgate.netcore.ac.uk These methods are computationally less expensive and are suitable for large molecular systems. uni-muenchen.deuomustansiriyah.edu.iqresearchgate.netcore.ac.uk The RM1 model, for example, has been shown to provide better results for the geometry of some organic compounds compared to AM1 and PM3, and in some cases, even better than DFT methods for predicting ¹H NMR chemical shifts. scielo.br

For novel compounds like this compound, a hierarchical approach could be beneficial. Initial explorations of the conformational landscape might be performed using faster semi-empirical methods, followed by more accurate DFT or ab initio calculations for the most stable conformers.

The electronic properties of a molecule govern its reactivity, spectroscopic behavior, and potential applications. Computational methods are adept at predicting these properties.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO (ΔE) indicates the molecule's chemical stability and reactivity.

For 4-((2-Hydroxyethyl)imino)naphthalen-1(4H)-one , the HOMO and LUMO energies were calculated using time-dependent DFT (TD-DFT) at the B3LYP level. icm.edu.pl Similarly, for 4-Hydroxy-1-Naphthaldehyde , HOMO-LUMO analysis was performed using the B3LYP/6-311++G(d,p) basis set. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP surface is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. In the case of 4-((2-Hydroxyethyl)imino)naphthalen-1(4H)-one , the MEP surface showed that the negative regions were primarily localized on the oxygen atoms, indicating them as likely sites for electrophilic attack. icm.edu.pl For 4-Hydroxy-1-Naphthaldehyde , the oxygen-containing site was also identified as the most electronegative position. researchgate.net

Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR chemical shifts and UV-Vis absorbance maxima, which can be compared with experimental results for structural validation. For 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone , theoretical ¹H and ¹³C NMR chemical shifts were calculated using the GIAO (Gauge-Independent Atomic Orbital) method and showed good correlation with experimental data. nih.govacs.orgacs.org The theoretical UV-Vis spectrum, computed using TD-DFT, also matched the experimental spectrum. nih.govacs.org Similar computational studies on NMR and UV-Vis spectra were conducted for 4-((2-Hydroxyethyl)imino)naphthalen-1(4H)-one and 4-Hydroxy-1-Naphthaldehyde . icm.edu.plresearchgate.netresearchgate.net

Table 2: Calculated Electronic Properties of Naphthalene Analogues

| Property | Compound | Method | Calculated Value | Reference |

|---|---|---|---|---|

| HOMO Energy | 4-((2-Hydroxyethyl)imino)naphthalen-1(4H)-one | TD-DFT/B3LYP | Not specified in abstract | icm.edu.pl |

| LUMO Energy | 4-((2-Hydroxyethyl)imino)naphthalen-1(4H)-one | TD-DFT/B3LYP | Not specified in abstract | icm.edu.pl |

| Polarity (Dipole Moment) | (4E)-4-(2-oxo-1,2-diphenylethylideneamino)-1,2-dihydro-1,5-dimethyl-2-phenylpyrazol-3-one | DFT/B3LYP/6-31G(d,p) | 3.4489 Debye | nih.gov |

| Polarity (Dipole Moment) | 2,3-diphenyl-2H-benzo[b] nih.govacs.orgoxazin-2-ol | DFT/B3LYP/6-31G(d,p) | 2.1554 Debye | nih.gov |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights into the energetic and structural changes that occur during a chemical transformation.

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. youtube.com Computational methods can be used to locate the geometry of a TS and calculate its energy, which is essential for determining the activation energy of a reaction.

The process of finding a transition state often involves an initial guess of the geometry, which can be obtained through methods like a relaxed surface scan, followed by optimization to the exact transition state geometry. youtube.com Once the TS is located, an energy profile for the entire reaction can be constructed, connecting reactants, transition states, intermediates, and products.

While specific transition state analyses for reactions involving this compound are not available, studies on related systems provide a framework for how such investigations would be conducted. For example, in a study of [3+2] cycloaddition reactions, molecular complexes and transition states were located, and the enthalpy and Gibbs free energy changes along the reaction pathway were calculated. nih.gov

Many chemical reactions can yield multiple products, and understanding the factors that control regioselectivity and stereoselectivity is crucial for synthetic chemistry. Computational modeling can provide valuable insights into these aspects.

Regioselectivity: In reactions involving unsymmetrical reactants, such as the functionalization of the naphthalene ring in this compound, different regioisomers can be formed. Computational studies can predict the preferred regioisomer by comparing the activation energies of the different reaction pathways. For example, in metal-catalyzed aryne reactions, ligand effects have been computationally studied to understand their influence on regioselectivity. nih.gov The aryne distortion model suggests that nucleophilic attack is favored at the most linear position of the aryne triple bond, a factor that can be quantified through computational analysis. nih.gov

A DFT computational study on the [3+2] cycloaddition between nitrous oxide and conjugated nitroalkenes successfully predicted the preferred regioisomeric product by analyzing the activation barriers for the competing reaction channels. nih.gov

Stereoselectivity: For reactions that can produce different stereoisomers (e.g., enantiomers or diastereomers), computational methods can be used to predict the stereochemical outcome. This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The stereoisomer formed via the lower energy transition state is expected to be the major product.

For this compound, which is a chiral molecule, its reactions could exhibit stereoselectivity. Computational studies could model the approach of a reagent to the chiral center and determine the most favorable reaction pathway leading to a specific stereoisomer.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) and other simulation techniques provide a microscopic view of the dynamic behavior of this compound, offering a deeper understanding of its conformational flexibility and interactions with its environment.

Conformational Landscape Analysis

The conformational landscape of a molecule describes the full range of three-dimensional shapes it can adopt. For this compound, the key determinants of its conformation are the rotational freedom around the C-C bond connecting the ethyl group to the naphthalene ring and the C-O bond of the methoxy group.

Computational studies on analogous systems, such as (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, have shown that the naphthalene ring system can exhibit a twisted conformation relative to other parts of the molecule. researchgate.net In the case of this compound, a similar twist would be expected. The analysis of the potential energy surface would likely reveal several low-energy conformers, corresponding to different arrangements of the methoxyethyl side chain relative to the bulky naphthalene core. Identifying these stable conformers and the energy barriers between them is essential for understanding the molecule's reactivity and its ability to bind to biological targets.

Table 1: Illustrative Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (Cα-C1-C1'-O) (°) | Relative Energy (kcal/mol) | Population (%) |

| A | 60 | 0.0 | 45 |

| B | 180 | 1.2 | 30 |

| C | -60 | 1.5 | 25 |

Note: This table is illustrative and represents the type of data that would be generated from a conformational analysis.

Solvent Effects Modeling

The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models like the Conductor-like Polarizable Continuum Model (CPCM) and the Solvation Model based on Density (SMD) are employed to simulate these solvent effects. These models treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of solvation free energies and the prediction of how the solvent affects conformational equilibria and reaction energetics.

For this compound, with its amine and ether functionalities, solvent polarity is expected to play a crucial role. In polar solvents, conformers with a larger dipole moment would be stabilized. Studies on similar naphthalenamine derivatives have utilized methods like the integral equation formalism variant (IEFPCM) to investigate solvent effects. researchgate.netrsc.org Applying CPCM or SMD to this compound would provide valuable data on its solubility and how its conformational preferences shift in different environments, which is critical for applications in solution-phase chemistry and biology.

Monte Carlo Simulations for Large Systems

Monte Carlo (MC) simulations are a powerful computational method for studying large and complex systems. youtube.com Unlike molecular dynamics, which follows the deterministic motion of atoms, MC simulations use random sampling to explore the vast conformational space of a system. youtube.comresearchgate.net This approach is particularly useful for investigating the behavior of molecules in heterogeneous environments, such as in the presence of membranes or polymers, or for studying the aggregation of molecules.

For a system containing multiple molecules of this compound, MC simulations could predict how these molecules interact with each other and with their surroundings. nih.govnih.gov This can provide insights into properties like self-assembly, partitioning between different phases, and the formation of larger-scale structures. researchgate.net While naive Monte Carlo methods can be inefficient for molecular simulations, more advanced algorithms are biased towards low-energy structures, making them suitable for exploring relevant molecular configurations. youtube.com

Computational Prediction of Chemical Descriptors and Properties

Computational methods are also extensively used to predict key chemical descriptors and properties that are otherwise difficult or time-consuming to measure experimentally.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule. It is calculated by summing the surface contributions of polar atoms (usually oxygen and nitrogen) and their attached hydrogens. TPSA is a good predictor of a drug's ability to permeate cell membranes and is therefore a crucial parameter in drug discovery and development.

For this compound, the TPSA would be determined by the contributions from the nitrogen atom of the amine group and the oxygen atom of the methoxy group. A calculated TPSA value would provide an initial assessment of its potential bioavailability and ability to cross the blood-brain barrier.

Molar Refractivity

Molar refractivity is a measure of the total polarizability of a mole of a substance. It is related to the volume of the molecules and the London dispersion forces. This descriptor is important for understanding the binding of a molecule to a receptor, as it reflects the potential for van der Waals interactions.

The molar refractivity of this compound can be calculated based on its atomic composition and bonding arrangement. This value would offer insights into the strength of its non-covalent interactions, which are fundamental to its chemical and biological activity.

Table 2: Predicted Chemical Descriptors for this compound

| Descriptor | Predicted Value (Illustrative) | Significance |

| TPSA (Ų) | 38.3 | Predicts membrane permeability and bioavailability. |

| Molar Refractivity (cm³/mol) | 65.2 | Relates to molecular volume and polarizability. |

Note: The values in this table are for illustrative purposes and represent the type of data obtained from computational predictions.

Theory-Aided Design and Virtual Screening in Synthetic Chemistry

The integration of computational chemistry and molecular modeling has become an indispensable tool in modern synthetic chemistry, enabling the rational design of novel molecules and the efficient screening of virtual libraries to identify promising synthetic targets. For complex scaffolds like this compound and its analogues, these theoretical approaches provide profound insights into molecular properties, reactivity, and potential biological activity, thereby guiding synthetic efforts and accelerating the discovery process.

Guiding Synthetic Strategy through Computational Analysis

Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the structural and electronic properties of naphthalene derivatives, which in turn informs their synthetic accessibility and reactivity. For instance, the analysis of related Schiff base compounds derived from 4-methoxynaphthalene-1-carbaldehyde has demonstrated the power of DFT in correlating calculated molecular structures with experimental data from X-ray crystallography. researchgate.net These studies often involve optimizing the molecular geometry to its minimum energy conformation, providing data on bond lengths, bond angles, and dihedral angles. This information is crucial for predicting steric hindrance and conformational preferences, which are key factors in planning a synthetic route.

Furthermore, computational analysis of vibrational spectra (FT-IR and FT-Raman) through methods like potential energy distribution (PED) helps in the unambiguous assignment of vibrational modes. In a study on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, theoretical calculations were instrumental in assigning the stretching and bending modes of various functional groups, showing good agreement with experimental spectra. nih.gov Such detailed understanding of the molecule's vibrational properties can aid in the characterization of synthetic intermediates and the final product.

Virtual Screening for Target Identification

Virtual screening is a powerful computational technique used to search large libraries of virtual compounds against a biological target to identify potential hits. This approach is particularly valuable in drug discovery for identifying novel scaffolds. For analogues of this compound, virtual screening could be employed to explore their potential as inhibitors of specific enzymes or as ligands for particular receptors.

A common strategy involves docking studies, where virtual compounds are computationally fitted into the binding site of a target protein. The binding affinity is then estimated using a scoring function, which ranks the compounds based on their predicted binding energies. This methodology has been successfully applied in the discovery of BACE-1 inhibitors, where computational modeling and structural insights from X-ray crystallography guided the synthesis of potent and selective compounds. acs.org The insights gained from such studies, including the identification of key interactions between the ligand and the protein, can direct the synthesis of more effective analogues. For example, the introduction of specific functional groups to enhance binding affinity or improve pharmacokinetic properties can be prioritized based on virtual screening results. acs.org

Predicting Reactivity and Reaction Mechanisms

Theoretical calculations are also employed to predict the reactivity of molecules and to elucidate reaction mechanisms. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electron-donating and electron-accepting capabilities of a molecule. For instance, in the study of zwitterionic compounds derived from 2-hydroxy-1-naphthaldehyde (B42665), FMO analysis helped to understand the electronic properties and reactivity of the synthesized molecules. nih.gov

The calculated HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. This information is invaluable for a synthetic chemist in choosing appropriate reaction conditions and reagents. For example, in the synthesis of novel (E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine, computational studies were used alongside experimental characterization to confirm the structure and understand its properties. itera.ac.id

The table below summarizes key computational parameters and their implications in the context of theory-aided design for naphthalene derivatives, which can be extrapolated to this compound.

| Computational Parameter | Implication for Synthetic Chemistry | Relevant Analogues Studied |

| Optimized Molecular Geometry | Predicts stable conformations and steric hindrance, aiding in synthetic route planning. | (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol researchgate.net |

| Vibrational Frequencies (FT-IR, Raman) | Assists in the characterization of synthetic intermediates and final products. | 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone nih.gov |

| Frontier Molecular Orbitals (HOMO/LUMO) | Predicts chemical reactivity and sites for electrophilic/nucleophilic attack. | Imine-zwitterions from 2-hydroxy-1-naphthaldehyde nih.gov |

| Docking Score | Estimates binding affinity to a biological target, guiding the design of bioactive molecules. | BACE-1 Inhibitors acs.org |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. | (E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine itera.ac.id |

Advanced Research Perspectives and Future Directions in 4 1 Methoxyethyl Naphthalen 1 Amine Chemistry

Development of More Sustainable, Green, and Atom-Economical Synthetic Methodologies

The chemical industry's shift towards sustainability has put a spotlight on the development of green synthetic routes for valuable compounds like 4-(1-methoxyethyl)naphthalen-1-amine. rsc.orgrsc.org This involves a holistic approach to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. journaljabb.comnih.gov Key to this endeavor are the principles of atom economy, which prioritize synthetic pathways that maximize the incorporation of atoms from the reactants into the final product.

Traditional methods for synthesizing amines often suffer from low atom economy, generating significant waste. rsc.org Modern approaches are increasingly focused on catalytic reactions that offer cleaner and more efficient alternatives. rsc.orgrsc.org For the synthesis of naphthalenamines, this includes exploring catalytic C-H amination and borrowing hydrogen reactions, which can form C-N bonds with higher efficiency and fewer byproducts. rsc.orgnih.gov

A significant area of development is the use of renewable feedstocks and greener solvents. rsc.orgnih.govund.edu Researchers are investigating the use of bio-based starting materials and non-toxic, recyclable solvents to replace conventional petroleum-derived precursors and hazardous organic solvents. mdpi.comrsc.orgresearchgate.net The application of biocatalysis, using enzymes like lipase, also presents a promising avenue for the synthesis of amines and their derivatives under mild conditions, further enhancing the sustainability of the process. nih.gov

The table below outlines some green chemistry metrics and their relevance to the synthesis of naphthalenamines.

| Green Chemistry Principle | Application in Naphthalenamine Synthesis |

| Atom Economy | Designing syntheses (e.g., addition reactions) where the maximum number of atoms from the reactants are incorporated into the final product. |

| Use of Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. This includes transition-metal and biocatalysis. |

| Benign Solvents | Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. nih.govresearchgate.net |

| Renewable Feedstocks | Utilizing starting materials derived from biomass or other renewable sources instead of depletable fossil fuels. und.edursc.org |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |

By integrating these green chemistry principles, the future synthesis of this compound can become more environmentally friendly and economically viable. und.edu

Exploration of Novel Regioselective, Chemoselective, and Stereoselective Transformations

Achieving high levels of selectivity is a central goal in modern organic synthesis, and this is particularly true for the functionalization of complex molecules like this compound. Research in this area is focused on developing new reactions that can precisely control where and how a chemical transformation occurs on the naphthalenamine scaffold.

Regioselectivity refers to the control of which position on the naphthalene (B1677914) ring system reacts. For a substituted naphthalene like this compound, there are multiple non-equivalent positions where a reaction could occur. Developing catalysts and reaction conditions that direct a new substituent to a specific desired position is crucial for creating well-defined isomers and avoiding tedious separation processes.

Chemoselectivity is the ability to target a specific functional group for reaction in the presence of other, potentially reactive, functional groups. In the case of this compound, this would involve, for example, modifying the amine group without affecting the methoxyethyl side chain, or vice versa. This level of control is essential for the stepwise construction of more complex molecules.

Stereoselectivity deals with controlling the three-dimensional arrangement of atoms. The methoxyethyl group in this compound contains a stereocenter, meaning it can exist as two different enantiomers. Future synthetic methods will likely focus on enantioselective syntheses that produce only one of these enantiomers, which is particularly important in pharmaceutical applications where different enantiomers can have vastly different biological activities.

Recent advances in catalysis, particularly with transition metals, have provided powerful tools for achieving these levels of selectivity in the synthesis of amines and other aromatic compounds. The development of custom-designed ligands for these metal catalysts allows for fine-tuning of their electronic and steric properties, which in turn dictates the outcome of the reaction.

The table below summarizes the different types of selectivity and their importance in the context of this compound chemistry.

| Type of Selectivity | Description | Relevance to this compound |

| Regioselectivity | Control over the site of reaction on the naphthalene ring. | Enables the synthesis of specific isomers for targeted applications. |

| Chemoselectivity | Preferential reaction of one functional group over another. | Allows for selective modification of the amine or methoxyethyl group. |

| Stereoselectivity | Control over the 3D arrangement of atoms. | Crucial for producing single enantiomers of the compound. |

As our understanding of reaction mechanisms and catalyst design deepens, we can expect the development of even more sophisticated and selective transformations for the synthesis and functionalization of naphthalenamines.

Integration of Machine Learning and Artificial Intelligence in Naphthalenamine Synthesis Design

The convergence of chemistry and artificial intelligence (AI) is set to revolutionize how chemical synthesis is approached. For complex molecules like this compound, machine learning (ML) and AI are poised to accelerate the discovery and optimization of synthetic routes. These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions that are not obvious to human chemists.

One of the primary applications of AI in synthesis design is retrosynthesis analysis . AI algorithms can be trained to work backward from a target molecule, like this compound, to identify potential starting materials and reaction pathways. This can significantly reduce the time and effort required to design a viable synthesis.

Furthermore, ML models can be used to predict the outcomes of chemical reactions , including yields and potential side products. By inputting information about the reactants, catalysts, and reaction conditions, these models can provide a probability of success for a given transformation. This predictive power allows chemists to prioritize experiments that are most likely to succeed, making the research and development process more efficient.

AI can also play a crucial role in optimizing reaction conditions . By systematically exploring the effects of variables such as temperature, solvent, and catalyst loading, ML algorithms can identify the optimal conditions for a reaction to maximize yield and minimize impurities. This is often done in conjunction with automated robotic systems that can perform a large number of experiments in a short amount of time.

The table below highlights some of the key applications of AI and machine learning in the synthesis of naphthalenamines.

| AI/ML Application | Description | Potential Impact on Naphthalenamine Synthesis |

| Retrosynthesis | AI-driven disconnection of a target molecule to suggest synthetic pathways. | Faster and more innovative design of synthetic routes. |

| Reaction Prediction | ML models that predict the outcome and yield of a chemical reaction. | More efficient and targeted experimental work. |

| Condition Optimization | Algorithmic optimization of reaction parameters for improved performance. | Higher yields, purity, and cost-effectiveness of syntheses. |

| New Reagent Discovery | Identifying novel reagents and catalysts with desired properties. | Expansion of the synthetic toolbox for naphthalenamine chemistry. |

While still an emerging field, the integration of AI and machine learning holds immense promise for the future of chemical synthesis, enabling the creation of complex molecules like this compound with unprecedented speed and efficiency.

Advanced Computational Tools for Predictive Chemistry and Materials Design

Quantum chemistry methods, such as Density Functional Theory (DFT), are at the forefront of this computational revolution. DFT calculations can be used to determine a wide range of molecular properties, including:

Optimized molecular geometries: Predicting the most stable 3D structure of the molecule.

Electronic properties: Calculating the distribution of electrons, orbital energies (such as the HOMO and LUMO), and ionization potential.

Spectroscopic properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds.

Reaction mechanisms: Modeling the energy changes that occur during a chemical reaction to understand how it proceeds and to predict its feasibility.

For materials design, these computational tools can be used to predict how molecules like this compound might behave when incorporated into a larger material. For example, by calculating the intermolecular interactions between naphthalenamine molecules, it is possible to predict how they will pack in a crystal, which is crucial for understanding the properties of solid-state materials.

The table below lists some key molecular properties that can be predicted using advanced computational tools and their significance.

| Predicted Property | Computational Method | Significance for Naphthalenamine Research |

| Molecular Geometry | DFT, Molecular Mechanics | Understanding the 3D shape and steric properties of the molecule. |

| Electronic Structure | DFT, Ab initio methods | Predicting reactivity, photophysical behavior, and electronic properties. |

| Spectroscopic Data | DFT, TD-DFT | Aiding in the identification and characterization of synthesized compounds. |

| Reaction Energetics | DFT | Elucidating reaction mechanisms and predicting reaction outcomes. |

| Intermolecular Interactions | Molecular Dynamics | Guiding the design of materials with specific packing and bulk properties. |

By leveraging the power of predictive chemistry, researchers can screen large numbers of virtual naphthalenamine derivatives to identify those with the most desirable properties for a given application, significantly accelerating the pace of discovery in materials science and other fields.

Investigation of Photophysical Behavior and Electronic Property Modulation in Related Naphthalenamine Systems for Optoelectronic Applications (excluding device performance)

Naphthalenamines are a class of compounds known for their interesting photophysical properties, making them attractive candidates for applications in optoelectronics. The naphthalene core provides a rigid, aromatic platform with inherent fluorescence, while the amine group acts as a strong electron donor, influencing the electronic structure and photophysical behavior of the molecule.

Research in this area focuses on understanding the fundamental processes of light absorption and emission in naphthalenamine systems. This includes studying:

Absorption and Emission Spectra: Characterizing the wavelengths of light that the molecules absorb and emit. This is crucial for determining their potential color and application in areas like fluorescent probes or organic light-emitting diodes (OLEDs).

Quantum Yields: Measuring the efficiency of the fluorescence process (the ratio of photons emitted to photons absorbed). A high quantum yield is desirable for bright fluorescent materials.

Fluorescence Lifetimes: Determining how long the molecule stays in its excited state before emitting a photon. This property is important for applications in sensing and imaging.

A key aspect of this research is the modulation of electronic properties . By strategically adding different chemical groups to the naphthalenamine scaffold, it is possible to fine-tune its photophysical behavior. For example, attaching electron-withdrawing groups can alter the energy levels of the molecule, leading to shifts in the absorption and emission spectra (color tuning).

The table below presents hypothetical photophysical data for a series of substituted naphthalenamines to illustrate how chemical modifications can influence their properties.

| Naphthalenamine Derivative | Substituent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |

| Parent Naphthalenamine | -H | 340 | 420 | 30 |

| Derivative A | Electron-donating group | 350 | 430 | 45 |

| Derivative B | Electron-withdrawing group | 365 | 450 | 25 |

| Derivative C | Extended conjugation | 380 | 470 | 35 |

By systematically studying these structure-property relationships, researchers can develop a deep understanding of how to design naphthalenamine-based molecules with specific, tailored photophysical properties for a wide range of optoelectronic applications, without necessarily focusing on the performance of the final device.

Design and Synthesis of Complex Naphthalenamine Architectures (e.g., Macrocycles, Frameworks, Extended Conjugated Systems)

Building upon the fundamental understanding of naphthalenamine chemistry, a forward-looking research direction involves the use of these molecules as building blocks for larger, more complex supramolecular and macromolecular structures. This area of research aims to create novel materials with unique properties and functions arising from the organized assembly of naphthalenamine units.

Macrocycles are large cyclic molecules that can be designed to have a central cavity capable of binding to other molecules or ions. By incorporating the naphthalenamine moiety into a macrocyclic structure, it is possible to create new types of sensors or catalysts where the binding event is signaled by a change in the fluorescence of the naphthalenamine unit.

Frameworks , such as Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs), are highly porous materials constructed from organic linkers and metal nodes (in the case of MOFs) or through strong covalent bonds (in the case of COFs). Using a naphthalenamine-based molecule as the organic linker could lead to frameworks with interesting photophysical properties, high surface areas, and potential applications in gas storage, separation, and catalysis.

Extended Conjugated Systems , including polymers and oligomers, can be synthesized by linking multiple naphthalenamine units together. This extends the π-conjugation of the system, which typically leads to a red-shift in the absorption and emission spectra and can enhance the material's ability to conduct charge. These materials are of great interest for applications in organic electronics, such as transistors and solar cells.

The table below summarizes these complex architectures and their potential applications.

| Architecture | Description | Potential Applications |

| Macrocycles | Large cyclic molecules containing naphthalenamine units. | Fluorescent sensors, molecular recognition, catalysis. |

| Frameworks (MOFs/COFs) | Porous, crystalline materials with naphthalenamine linkers. | Gas storage and separation, heterogeneous catalysis, sensing. |

| Extended Conjugated Systems | Polymers or oligomers with repeating naphthalenamine units. | Organic electronics, light-harvesting materials, chemical sensors. |

The design and synthesis of these complex architectures represent a significant challenge, requiring precise control over chemical reactions and self-assembly processes. However, the potential rewards are immense, offering a pathway to a new generation of advanced materials with properties that are not accessible with small molecules alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.